G-631

Tankyrase Wnt signaling PARP

G-631 is a synthetic small-molecule tankyrase 1/2 (TNKS1/2) inhibitor that potently blocks tankyrase auto‑PARsylation (IC₅₀ = 7 nM) and suppresses Wnt/β‑catenin signaling in cells at 8 nM (HEK293). It belongs to the broader PARP superfamily inhibitor class but is distinguished by its high selectivity over PARP1 (IC₅₀ > 10,000 nM) and a clean kinase‑off‑target profile (no >50% inhibition against 220 kinases at 1 µM).

Molecular Formula C19H22F2N6O3
Molecular Weight 420.4 g/mol
Cat. No. B15621783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-631
Molecular FormulaC19H22F2N6O3
Molecular Weight420.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22F2N6O3/c1-25-17-13(11-22-25)18(28)24-19(23-17)27-5-3-26(4-6-27)16-14(20)9-12(10-15(16)21)30-8-7-29-2/h9-11H,3-8H2,1-2H3,(H,23,24,28)
InChIKeyNZHADTAZFJFNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G-631 Selective TNKS1/2 Inhibitor: Potency, Selectivity & Pharmacokinetic Profile for Wnt Pathway Research


G-631 is a synthetic small-molecule tankyrase 1/2 (TNKS1/2) inhibitor that potently blocks tankyrase auto‑PARsylation (IC₅₀ = 7 nM) and suppresses Wnt/β‑catenin signaling in cells at 8 nM (HEK293) . It belongs to the broader PARP superfamily inhibitor class but is distinguished by its high selectivity over PARP1 (IC₅₀ > 10,000 nM) and a clean kinase‑off‑target profile (no >50% inhibition against 220 kinases at 1 µM) [1]. Orally administered G‑631 achieves substantial plasma exposure in mice (AUC₀–₂₄ h = 114 µM·h at 100 mg/kg) and induces on‑target intestinal toxicity, defining a therapeutic index < 1 [2].

Why Tankyrase Inhibitors Cannot Be Swapped: G-631’s Unique Selectivity–PK Signature


Tankyrase inhibitors share a conserved PARP-domain target, yet their selectivity profiles, pharmacokinetic properties, and toxicity windows differ profoundly [1]. Substituting G‑631 with another in‑class inhibitor such as XAV939, IWR‑1, G007‑LK, or NVP‑TNKS656 risks introducing confounding PARP1 inhibition (XAV939), poor metabolic stability (IWR‑1), lower cellular potency (G007‑LK), or restricted TNKS2‑only inhibition (NVP‑TNKS656) [2]. The quantitative evidence below demonstrates that G‑631 occupies a distinct performance envelope—combining sub‑10 nM biochemical and cellular potency with >1,400‑fold selectivity over PARP1 and robust oral exposure—that cannot be replicated by any single close analog .

G-631 Head‑to‑Head Evidence: Potency, Selectivity, and Pharmacokinetic Comparisons Against Key Tankyrase Inhibitors


Biochemical Potency: G-631 vs. IWR-1 and G007-LK

G‑631 inhibits tankyrase auto‑PARsylation with an IC₅₀ of 7 nM, making it approximately 8‑ to 19‑fold more potent than IWR‑1 (TNKS1 IC₅₀ = 131 nM; TNKS2 = 56 nM) and 4‑ to 7‑fold more potent than G007‑LK (TNKS1 = 46 nM; TNKS2 = 25 nM) in biochemical assays [1]. This potency advantage translates to lower compound usage per assay and a wider dynamic range for dose‑response studies.

Tankyrase Wnt signaling PARP

Cellular Wnt Pathway Inhibition: G-631 vs. G007-LK

In HEK293 cells, G‑631 suppresses Wnt/β‑catenin signaling with a cellular IC₅₀ of 8 nM, approximately 6‑fold more potent than G007‑LK, which exhibits a cellular IC₅₀ of 50 nM [1]. This difference is consistent with the biochemical potency differential and indicates that G‑631’s biochemical inhibition translates efficiently to a cellular context.

Wnt reporter assay HEK293 Cellular potency

PARP1 Selectivity: G-631 vs. XAV939 and NVP-TNKS656

G‑631 displays exceptional selectivity for tankyrases over PARP1, with a PARP1 IC₅₀ > 10,000 nM—a >1,428‑fold window relative to its tankyrase IC₅₀ of 7 nM . In contrast, XAV939 inhibits PARP1 with an IC₅₀ of 2,194 nM, representing only a ~548‑fold selectivity margin . The TNKS2‑selective inhibitor NVP‑TNKS656 achieves >300‑fold selectivity against PARP1/2, but this is still >4.7‑fold lower than the margin offered by G‑631 . This clean discrimination is critical for experiments where PARP1 inhibition would confound DNA‑damage‑response readouts.

PARP1 selectivity Off‑target activity Tankyrase

Oral Pharmacokinetics and Metabolic Stability: G-631 vs. IWR-1

Following a single 100 mg/kg oral dose in CD‑1 mice, G‑631 achieves a plasma AUC₀–₂₄ h of 114 µM·h and a Cmax of 40.3 µM, with dose‑proportional exposure across a 6.5–100 mg/kg range [1]. In stark contrast, the prototype tankyrase inhibitor IWR‑1 is rapidly degraded in mouse liver microsomes (t₁/₂ ≈ 20 min) and lacks the metabolic stability required for sustained in‑vivo target engagement [2]. This PK advantage makes G‑631 the pragmatic choice for chronic oral dosing studies.

Oral bioavailability PK/PD Microsomal stability

High‑Impact Application Scenarios for G-631 Based on Differentiated Evidence


Selective Wnt/β‑Catenin Pathway Dissection Without PARP1 Crosstalk

G‑631’s >1,428‑fold selectivity over PARP1 enables clean interrogation of Wnt/β‑catenin signaling in APC‑mutant colorectal cancer models (e.g., SW403 xenografts) without confounding DNA‑damage‑response effects . This is unattainable with XAV939, whose PARP1 IC₅₀ of 2,194 nM is only ~548‑fold above its tankyrase potency, leading to mixed phenotypes at concentrations required for full tankyrase inhibition .

Chronic Oral Dosing Studies Requiring Sustained Target Coverage

The well‑characterized oral PK profile of G‑631 (AUC₀–₂₄h = 114 µM·h, Cmax = 40.3 µM at 100 mg/kg) supports once‑daily or twice‑daily dosing regimens in mice [1]. This contrasts sharply with IWR‑1, whose rapid microsomal degradation (t₁/₂ ≈ 20 min) renders it impractical for long‑term in‑vivo Wnt modulation studies [2].

Kinase‑Profiling‑Clean Chemical Biology Experiments

G‑631 shows no >50% inhibition against 220 kinases at 1 µM, offering a uniquely clean off‑target profile for chemical biology applications where broad‑spectrum kinase inhibition would confound mechanistic interpretation . This comprehensive selectivity dataset exceeds the typical profiling depth available for most tankyrase inhibitors.

Intestinal Toxicity and Wnt‑Dependent Tissue Homeostasis Studies

G‑631’s on‑target, reversible intestinal toxicity (villus blunting, enteritis) at subtherapeutic doses, and its therapeutic index < 1, provide a well‑documented model system for investigating Wnt‑dependent intestinal stem cell biology and the therapeutic window of tankyrase inhibition [3].

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